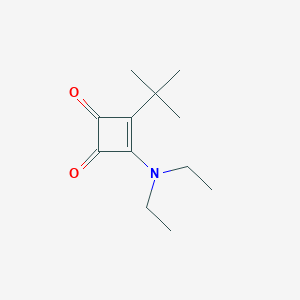

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione, also known as TTA, is a chemical compound that has gained attention in scientific research due to its unique properties. TTA is an electron transport inhibitor, which means it can block the flow of electrons in biological systems. This property has led to numerous studies on TTA's effects on cellular processes and potential therapeutic applications.

Wirkmechanismus

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione acts as an electron transport inhibitor by binding to complex II of the mitochondrial electron transport chain. This disrupts the flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS can lead to apoptosis in cancer cells and neuroprotection in healthy cells.

Biochemical and Physiological Effects

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and neuroprotection, 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has been found to improve glucose uptake and reduce inflammation in animal models of diabetes. 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has also been shown to improve cognitive function and reduce anxiety in animal models of stress.

Vorteile Und Einschränkungen Für Laborexperimente

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's unique properties make it a valuable tool for studying cellular processes and potential therapeutic applications. However, 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's effects on the electron transport chain can also make it difficult to interpret experimental results. Additionally, 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's potential toxicity and limited solubility can make it challenging to use in certain experimental settings.

Zukünftige Richtungen

There are numerous potential future directions for 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione research. Some areas of interest include:

1. Further studies on 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's effects on mitochondrial function and potential therapeutic applications in neurodegenerative diseases.

2. Investigation of 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's effects on other cellular processes, such as autophagy and immune function.

3. Development of more efficient synthesis methods and modifications to 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's chemical structure to improve its solubility and reduce potential toxicity.

4. Exploration of 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's potential as a diagnostic tool for cancer and other diseases.

5. Investigation of 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's effects on different types of cancer and potential combination therapies with other drugs.

Conclusion

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione, or 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione, is a unique chemical compound with potential therapeutic applications in cancer therapy, neuroprotection, and mitochondrial function. 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's electron transport inhibiting properties make it a valuable tool for scientific research, but its potential toxicity and limited solubility can also pose challenges. Future research on 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione's effects on different cellular processes and potential therapeutic applications will continue to expand our understanding of this compound's potential.

Synthesemethoden

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione can be synthesized through a multistep process involving the reaction of tert-butyl acetoacetate and diethylamine, followed by cyclization and oxidation. This method has been optimized to produce high yields of pure 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione.

Wissenschaftliche Forschungsanwendungen

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has been extensively studied for its potential applications in cancer therapy, neuroprotection, and mitochondrial function. 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the electron transport chain. Additionally, 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has been found to protect against neurodegenerative diseases by reducing oxidative stress and improving mitochondrial function. 3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.

Eigenschaften

Produktname |

3-Tert-butyl-4-(diethylamino)-3-cyclobutene-1,2-dione |

|---|---|

Molekularformel |

C12H19NO2 |

Molekulargewicht |

209.28 g/mol |

IUPAC-Name |

3-tert-butyl-4-(diethylamino)cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C12H19NO2/c1-6-13(7-2)9-8(12(3,4)5)10(14)11(9)15/h6-7H2,1-5H3 |

InChI-Schlüssel |

RNMITNMDEITZAH-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=C(C(=O)C1=O)C(C)(C)C |

Kanonische SMILES |

CCN(CC)C1=C(C(=O)C1=O)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)

![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)

![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)

![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)

![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)

![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)

![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)